N-hexadecyl-3-iodo-4-methoxybenzamide
Description
N-Hexadecyl-3-iodo-4-methoxybenzamide is a benzamide derivative characterized by a 3-iodo-4-methoxy-substituted aromatic ring and a long hexadecyl alkyl chain (C16) attached to the amide nitrogen.
Properties
Molecular Formula |
C24H40INO2 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
N-hexadecyl-3-iodo-4-methoxybenzamide |
InChI |
InChI=1S/C24H40INO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-24(27)21-17-18-23(28-2)22(25)20-21/h17-18,20H,3-16,19H2,1-2H3,(H,26,27) |
InChI Key |
RHSZIOFGFSOSJB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=CC(=C(C=C1)OC)I |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=CC(=C(C=C1)OC)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural and Functional Comparison
Key Findings and Implications
Sigma Receptor Targeting: P-(123)I-MBA () demonstrates selective binding to sigma receptors overexpressed in breast cancer cells, achieving a tumor-to-background ratio of 2.04 . The piperidinyl ethyl group likely enhances solubility and receptor interaction compared to the hexadecyl chain in the target compound. This could limit its utility in imaging unless formulated with solubilizing agents.
Substituent Effects on Function: Iodine Position: Both P-(123)I-MBA and the target compound feature iodine at position 3, critical for radiolabeling (e.g., ¹²³I or ¹²⁵I) in imaging applications. Methoxy vs. This substitution may redirect the compound toward non-imaging applications, such as enzyme inhibition .
Alkyl Chain Impact: The hexadecyl chain in the target compound contrasts sharply with the piperidinyl ethyl group in P-(123)I-MBA. While the latter likely enhances sigma receptor affinity through amine-mediated interactions, the hexadecyl chain may promote nonspecific membrane binding or alter pharmacokinetics (e.g., prolonged half-life).
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